molecular formula C25H26N2O4S B2793654 N-(4-acetylphenyl)-4-(N-benzyl-N-isopropylsulfamoyl)benzamide CAS No. 868676-90-8

N-(4-acetylphenyl)-4-(N-benzyl-N-isopropylsulfamoyl)benzamide

Cat. No. B2793654
CAS RN: 868676-90-8
M. Wt: 450.55
InChI Key: RRMMIAPHKZWSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-(N-benzyl-N-isopropylsulfamoyl)benzamide, commonly known as ABIS, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABIS is a heterocyclic compound that belongs to the class of sulfonamide derivatives, which have been widely studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of ABIS involves the inhibition of COX-2 activity, which leads to the suppression of prostaglandin synthesis. Prostaglandins are lipid mediators that are involved in the inflammatory response. By inhibiting COX-2, ABIS reduces the production of prostaglandins, thereby reducing inflammation. ABIS has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects
ABIS has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ABIS has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects make ABIS a potential candidate for the treatment of various diseases that are associated with inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

ABIS has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. It exhibits significant pharmacological properties, making it a suitable candidate for further studies. However, ABIS has some limitations as well. It has poor solubility in water, which can limit its application in aqueous systems. It also has a relatively short half-life, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of ABIS. Further studies are needed to elucidate the molecular mechanism of action of ABIS. The development of ABIS analogs with improved pharmacological properties is also an area of interest. The application of ABIS in drug delivery systems is another potential area of research. Overall, ABIS has significant potential for the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of ABIS involves the reaction of 4-acetylphenyl isocyanate with N-benzyl-N-isopropylsulfamide in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of ABIS as a white crystalline solid. The synthesis of ABIS has been optimized to yield high purity and yield, making it a suitable candidate for further pharmacological studies.

Scientific Research Applications

ABIS has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. ABIS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes ABIS a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18(2)27(17-20-7-5-4-6-8-20)32(30,31)24-15-11-22(12-16-24)25(29)26-23-13-9-21(10-14-23)19(3)28/h4-16,18H,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMMIAPHKZWSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-(N-benzyl-N-isopropylsulfamoyl)benzamide

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